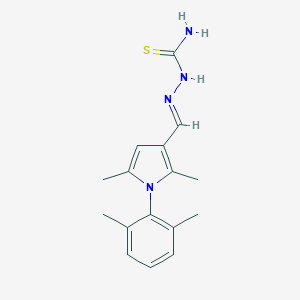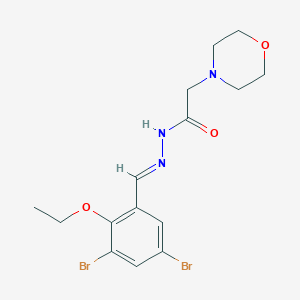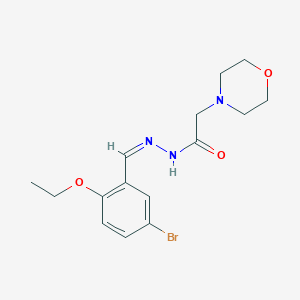![molecular formula C22H18N2O4 B302321 N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302321.png)
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as EOCB, is a synthetic compound that belongs to the class of benzofuran derivatives. EOCB has shown promising results in various scientific research studies due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of various genes that promote cell proliferation and survival. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has shown to possess various biochemical and physiological effects in scientific research studies. This compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, indicating its potential anti-inflammatory and antioxidant properties. This compound has also been shown to induce apoptosis and inhibit the growth of cancer cells, indicating its potential anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments, including its synthetic availability, stability, and potential therapeutic applications. However, this compound also has limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the scientific research of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One potential direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in various types of cancer. Another potential direction is to develop more efficient and effective methods for the synthesis and purification of this compound. Additionally, future studies may focus on the optimization of the dosage and delivery methods of this compound for potential clinical applications.
Synthesemethoden
The synthesis of N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide involves the condensation of 2-hydroxybenzaldehyde and 2-aminobenzo[e][1]benzofuran-3-carbohydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is heated at a temperature of 120°C for several hours until the formation of this compound. The final product is then purified by recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various scientific research studies. This compound has shown to possess anti-inflammatory, anti-tumor, and antioxidant properties. This compound has also shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Eigenschaften
Molekularformel |
C22H18N2O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N//'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C22H18N2O4/c1-2-27-20-11-14(7-9-18(20)25)13-23-24-22(26)21-12-17-16-6-4-3-5-15(16)8-10-19(17)28-21/h3-13,23H,2H2,1H3,(H,24,26)/b14-13- |
InChI-Schlüssel |
DYCXACZKJJAMPS-YPKPFQOOSA-N |
Isomerische SMILES |
CCOC1=C/C(=C\NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C=CC1=O |
SMILES |
CCOC1=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C=CC1=O |
Kanonische SMILES |
CCOC1=CC(=CNNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)

![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-(4-isopropoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302255.png)
![3-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B302257.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)